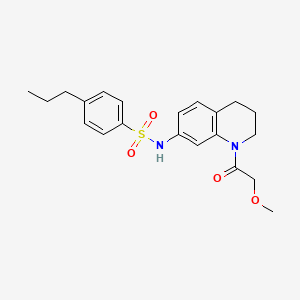
N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-4-丙基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and sulfonamide-based drugs.
Biology: : This compound has shown potential as a biological probe due to its unique structural features, allowing for the investigation of various biochemical pathways and interactions.
Medicine: : Its structural motif is reminiscent of certain pharmacophores found in bioactive molecules, making it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: : The compound's diverse reactivity makes it useful in the development of novel materials, including polymers and coatings, which benefit from its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an alkene and an aldehyde under acidic conditions to form the tetrahydroquinoline ring.
Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes acylation with 2-methoxyacetic anhydride in the presence of a Lewis acid catalyst to introduce the methoxyacetyl group.
Sulfonamide formation: : Finally, the methoxyacetylated tetrahydroquinoline is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the target sulfonamide compound.
Industrial Production Methods: Industrial production often scales up these reactions using batch or continuous flow reactors, optimizing conditions such as temperature, pressure, and solvent choice to increase yield and purity. The use of high-throughput screening and process analytical technology (PAT) ensures consistent product quality.
Types of Reactions:
Oxidation: : The tetrahydroquinoline core can undergo oxidative transformations, often yielding quinoline derivatives.
Reduction: : The methoxyacetyl group can be reduced to a primary alcohol under hydrogenation conditions.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) or manganese dioxide (MnO2) in an organic solvent.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.
Major Products:
Oxidation: : Quinoline derivatives.
Reduction: : Primary alcohol derivatives.
Substitution: : Various substituted sulfonamides, depending on the nucleophile used.
作用机制
Molecular Targets and Pathways: The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, receptor modulator, or signaling pathway antagonist, depending on its structural compatibility with the target site.
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide: : This compound lacks the methoxy group, which may influence its reactivity and biological activity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethylbenzenesulfonamide: : The substitution of a propyl group with an ethyl group may affect its physical properties and chemical reactivity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : A methyl group instead of a propyl group can lead to differences in steric and electronic effects.
Uniqueness: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methoxyacetyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-5-16-7-11-19(12-8-16)28(25,26)22-18-10-9-17-6-4-13-23(20(17)14-18)21(24)15-27-2/h7-12,14,22H,3-6,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLZGVZWCZVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Thiomorpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B2553851.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)



![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2553859.png)



![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)



![2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2553871.png)
